molecular formula C14H15NO B12119390 3-Methyl-1-(2-quinolinyl)-2-butanone CAS No. 10554-56-0

3-Methyl-1-(2-quinolinyl)-2-butanone

Cat. No.: B12119390
CAS No.: 10554-56-0
M. Wt: 213.27 g/mol
InChI Key: YNAKYFWJSSKUQL-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-quinolinyl)-2-butanone is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-quinolinyl)-2-butanone typically involves the reaction of 2-quinolinecarboxaldehyde with a suitable methyl ketone under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 2-quinolinecarboxaldehyde is reacted with acetone in the presence of an acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-quinolinyl)-2-butanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3-Methyl-1-(2-quinolinyl)-2-butanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: 3-Methyl-1-(2-quinolinyl)-2-butanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(2-quinolinyl)-2-butanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-quinolinyl)-2-butanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and transcription, thereby exhibiting anti-cancer properties. Additionally, the compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the methyl and butanone groups.

    2-Methylquinoline: A derivative with a methyl group at the 2-position of the quinoline ring.

    3-Methylquinoline: A derivative with a methyl group at the 3-position of the quinoline ring.

Uniqueness

3-Methyl-1-(2-quinolinyl)-2-butanone is unique due to the presence of both the quinoline ring and the butanone moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and functional materials.

Properties

CAS No.

10554-56-0

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-methyl-1-quinolin-2-ylbutan-2-one

InChI

InChI=1S/C14H15NO/c1-10(2)14(16)9-12-8-7-11-5-3-4-6-13(11)15-12/h3-8,10H,9H2,1-2H3

InChI Key

YNAKYFWJSSKUQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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